molecular formula C14H21NO3 B2666113 (S)-2-Amino-4-(4-tert-butoxyphenyl)butanoic acid CAS No. 1263046-58-7

(S)-2-Amino-4-(4-tert-butoxyphenyl)butanoic acid

Cat. No.: B2666113
CAS No.: 1263046-58-7
M. Wt: 251.326
InChI Key: HFKPPDRUXXTBRN-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-4-(4-tert-butoxyphenyl)butanoic acid is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the presence of a tert-butoxy group attached to the phenyl ring, which imparts unique chemical properties and reactivity patterns .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-(4-tert-butoxyphenyl)butanoic acid typically involves the protection of the amino group, followed by the introduction of the tert-butoxy group. One common method is the use of tert-butyl bromoacetate in the presence of a base to form the tert-butoxyphenyl derivative. The amino group is then deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-(4-tert-butoxyphenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-2-Amino-4-(4-tert-butoxyphenyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and protein synthesis.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-(4-tert-butoxyphenyl)butanoic acid involves its interaction with various molecular targets and pathways. As a tyrosine derivative, it can influence the activity of enzymes involved in protein synthesis and metabolic processes. The tert-butoxy group can modulate the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-4-(4-tert-butoxyphenyl)butanoic acid is unique due to the presence of the tert-butoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2S)-2-amino-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-11-7-4-10(5-8-11)6-9-12(15)13(16)17/h4-5,7-8,12H,6,9,15H2,1-3H3,(H,16,17)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKPPDRUXXTBRN-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)CC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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